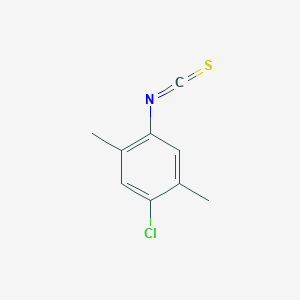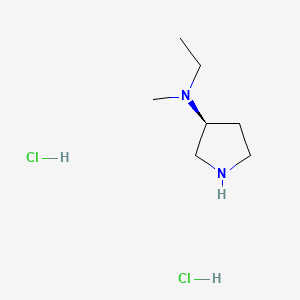
4-Chloro-2,5-dimethylphenylisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,5-dimethylphenylisothiocyanate is a chemical compound characterized by its molecular structure, which includes a chlorine atom, two methyl groups, and an isothiocyanate group attached to a benzene ring. This compound is known for its utility in various scientific research applications, particularly in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-dimethylphenylisothiocyanate typically involves the reaction of 4-chloro-2,5-dimethylaniline with carbon disulfide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then treated with an oxidizing agent to yield the isothiocyanate.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2,5-dimethylphenylisothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Sulfonyl Chlorides: Resulting from oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
4-Chloro-2,5-dimethylphenylisothiocyanate is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of protein interactions and enzyme inhibition.
Medicine: In the development of pharmaceuticals and as a tool in drug discovery.
Industry: In the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Chloro-2,5-dimethylphenylisothiocyanate exerts its effects involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites on proteins, leading to the formation of thioureas, which can modulate biological processes.
Comparación Con Compuestos Similares
4-Chloro-2,5-dimethylphenylisothiocyanate is unique in its structure and reactivity compared to other similar compounds, such as:
4-Chloro-2,5-dimethoxyphenylisothiocyanate: Similar structure but with methoxy groups instead of methyl groups.
2,4-Dichlorophenylisothiocyanate: Contains two chlorine atoms on the benzene ring.
3,5-Dimethylphenylisothiocyanate: Similar methyl groups but different chlorine position.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
23163-96-4 |
|---|---|
Fórmula molecular |
C9H8ClNS |
Peso molecular |
197.69 g/mol |
Nombre IUPAC |
1-chloro-4-isothiocyanato-2,5-dimethylbenzene |
InChI |
InChI=1S/C9H8ClNS/c1-6-4-9(11-5-12)7(2)3-8(6)10/h3-4H,1-2H3 |
Clave InChI |
QLUZWOLTAJDGIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B15362138.png)


![2,6-Dibromo-4-chlorobenzo[d]thiazole](/img/structure/B15362164.png)
![2-(4-Bromo-phenyl)-3-piperazin-1-ylmethyl-benzo[d]imidazo[2,1-b]thiazole](/img/structure/B15362169.png)

![6-[2,2-Dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15362178.png)
![tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362184.png)


![(3R,5S)-3-Methyl-5-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B15362210.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B15362236.png)

